2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide
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Description
“2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide” is a chemical compound with the molecular formula C17H16Cl2N2O4S . It’s available for purchase from chemical suppliers .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 415.29 . Other physical and chemical properties aren’t available in the search results.Scientific Research Applications
Gastric Antisecretory Activities
A study by Terauchi et al. (1997) explored the gastric antisecretory activities of a series of compounds, including 2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide. These compounds exhibited potent inhibitory activities against histamine-induced gastric acid secretion, suggesting potential applications in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).
Antitumor Activities
Owa et al. (2002) identified compounds, including variations of this compound, as potent cell cycle inhibitors in antitumor screens. This research underscores the potential of these compounds in developing new treatments for various cancer types (Owa et al., 2002).
Potential in Arthritis Treatment
Research by Clark et al. (2008) on a related compound, MF498, highlighted its role in relieving joint inflammation and pain in rodent models of rheumatoid and osteoarthritis. This implies that this compound could potentially be useful in arthritis treatment (Clark et al., 2008).
Chemiluminescence Studies
A study by Watanabe et al. (2010) involved derivatives of this compound in the context of chemiluminescence. These studies contribute to the understanding of chemical properties and potential applications in analytical chemistry (Watanabe et al., 2010).
Synthesis of Polyamides
Goikhman et al. (1997) discussed the synthesis of polyamides using derivatives of this compound, indicating potential applications in the creation of novel materials with specific physicomechanical properties (Goikhman et al., 1997).
Antiepileptic Drug Synthesis
Bonacorso et al. (2015) presented a novel synthesis method for the antiepileptic drug rufinamide using a precursor closely related to this compound. This approach provides insights into pharmaceutical applications and drug synthesis techniques (Bonacorso et al., 2015).
Properties
IUPAC Name |
(Z)-2,3-dichloro-3-[(4-methoxyphenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-24-13-6-3-11(4-7-13)10-26(23)16(19)15(18)17(22)21-12-5-8-14(25-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXGKNBNDTZBEW-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CS(=O)/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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